1,3,5-Hexatrienylcarbamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Hexatrienylcarbamic acid methyl ester is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is known for its unique structure, which includes a hexatriene backbone and a carbamate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Hexatrienylcarbamic acid methyl ester can be synthesized through the esterification of 1,3,5-hexatrienylcarbamic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Hexatrienylcarbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carbamates or thiocarbamates.
Scientific Research Applications
1,3,5-Hexatrienylcarbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-hexatrienylcarbamic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The hexatriene backbone may also play a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Hexatrienylcarbamic acid ethyl ester
- 1,3,5-Hexatrienylcarbamic acid propyl ester
- 1,3,5-Hexatrienylcarbamic acid butyl ester
Uniqueness
1,3,5-Hexatrienylcarbamic acid methyl ester is unique due to its specific ester group, which influences its reactivity and interactions. Compared to its ethyl, propyl, and butyl counterparts, the methyl ester has different solubility and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl N-hexa-1,3,5-trienylcarbamate |
InChI |
InChI=1S/C8H11NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H,1H2,2H3,(H,9,10) |
InChI Key |
KVRFPWMRLIMDOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.